molecular formula C6H14Br2N4S B1396781 {2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide CAS No. 1332529-13-1

{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide

Cat. No. B1396781
M. Wt: 334.08 g/mol
InChI Key: UYHYGFATKDCOHD-UHFFFAOYSA-N
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Description

{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide, also known as 2-DTEADB, is a chemical compound composed of two nitrogen atoms, three carbon atoms, four hydrogen atoms, and two bromine atoms. It is a colorless solid that is soluble in water and is often used as a reagent in organic synthesis. The compound has a wide range of applications in scientific research and laboratory experiments.

Scientific Research Applications

  • Structural Studies and Supramolecular Assembly : Research by Artime et al. (2018) on triazole derivatives, closely related to the compound , focused on understanding their molecular structures through X-ray diffraction. This study contributes to the structural understanding of triazole compounds, which is crucial for their application in various scientific fields (Artime et al., 2018).

  • Cytotoxicity and Immunocompetent Cell Effects : A study by Mavrova et al. (2009) synthesized novel derivatives of 1,2,4-triazole-thiones and evaluated their cytotoxicity, particularly noting the toxic effects on thymocytes and lymphocytes, as well as a general stimulation effect on B-cells' response. This research is significant for understanding the biological interactions of triazole derivatives (Mavrova et al., 2009).

  • Anticancer Applications : Šermukšnytė et al. (2022) conducted a study on the cytotoxicity of 1,2,4-triazole-3-thiol derivatives against various cancer cell lines. They found that certain compounds were more cytotoxic against melanoma cell lines and could potentially be tested as antimetastatic candidates (Šermukšnytė et al., 2022).

  • Antimicrobial Activities : Bayrak et al. (2009) explored the antimicrobial activity of new 1,2,4-triazoles synthesized from isonicotinic acid hydrazide. They found that these compounds exhibited good or moderate antimicrobial activity against various microorganisms, highlighting their potential use in antimicrobial applications (Bayrak et al., 2009).

properties

IUPAC Name

2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4S.2BrH/c1-5-8-9-6(10(5)2)11-4-3-7;;/h3-4,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHYGFATKDCOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)SCCN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Br2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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